4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride
Description
Properties
IUPAC Name |
4-methyl-2-piperidin-4-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.2ClH/c1-9-11-3-2-4-12(11)16-13(15-9)10-5-7-14-8-6-10;;/h10,14H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHJOBXSACOELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)C3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclocondensation
The cyclopenta[d]pyrimidine scaffold is synthesized via a one-pot, three-component reaction involving cyclopentanone, an aldehyde, and guanidine hydrochloride. This method, adapted from analogous pyrimidine syntheses, proceeds under basic conditions (sodium methoxide in methanol) to yield 2-amino-4-methylcyclopenta[d]pyrimidine intermediates.
Reaction Conditions
| Component | Molar Ratio | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Cyclopentanone | 1.0 | NaOMe | MeOH | Reflux | 68–72 |
| 4-Methylbenzaldehyde | 2.0 | ||||
| Guanidine hydrochloride | 1.0 |
The reaction mechanism involves:
Alternative Cyclization Strategies
Mn(OTf)₂-catalyzed oxidative cyclization, as demonstrated for pyridone analogs, offers a complementary pathway. While less common for pyrimidines, this method could theoretically apply to substrates with pre-installed nitrogen functionalities.
Functionalization at the Pyrimidine C2 Position
Nucleophilic Aromatic Substitution
The 2-chloro intermediate (e.g., 2-chloro-4-methylcyclopenta[d]pyrimidine) reacts with piperidine under mild conditions:
Procedure
Buchwald-Hartwig Amination
For higher selectivity, palladium-catalyzed coupling may be employed:
Dihydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ethanol:
Optimized Protocol
- Dissolve 4-{4-methylcyclopenta[d]pyrimidin-2-yl}piperidine (1.0 eq) in EtOH (10 mL/g).
- Bubble HCl gas until pH ≈ 1.0.
- Stir at 0°C for 2 h, then filter and dry under vacuum.
- Recrystallize from ethanol/ether (purity >99% by HPLC).
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Column | Mobile Phase | Retention Time | Purity (%) |
|---|---|---|---|---|
| HPLC | C18, 250 × 4.6 mm | ACN/H₂O (0.1% TFA) | 8.2 min | 99.3 |
| LC-MS | Zorbax SB-C18 | Gradient: 5–95% ACN | – | m/z 246.2 |
Industrial-Scale Considerations
Nanjing Shizhou Biology Technology Co., Ltd. reports batch production (58% overall yield) using:
- Continuous flow hydrogenation for piperidine coupling
- Spherical crystallization for salt formation.
Chemical Reactions Analysis
Types of Reactions
4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride has a wide range of scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride involves its interaction with specific molecular targets . It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methyl vs. Chloro vs. Methoxy
- Target Compound : The 4-methyl group on the cyclopenta[d]pyrimidine core likely increases lipophilicity compared to electronegative substituents like chlorine (Cl) or methoxy (OCH3). Methyl groups generally enhance metabolic stability but may reduce polarity, affecting solubility .
- Chloro-Substituted Analogs: 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine (CAS 1249226-04-7) has a Cl substituent at position 4, contributing to a predicted pKa of 0.48 ± 0.19, indicative of moderate acidity. Its molecular weight (231.68 g/mol) is lower than the target compound’s estimated 290.92 g/mol, reflecting differences in substituents and salt forms .
- Methoxy-Substituted Piperidine Dihydrochlorides: Derivatives such as 3-氨基-4-(2',5'-dimethoxylbenzyloxyimino)piperidine dihydrochloride (13c) exhibit higher molecular weights (~329.82 g/mol) due to methoxybenzyl groups. Their melting points (e.g., 189–192°C for 13c) suggest crystalline stability, which may differ for the target compound depending on methyl group packing efficiency .
Ring System Variations: Piperidine vs. Pyridine
- Piperidine Dihydrochlorides : The target compound’s piperidine ring (a six-membered saturated amine) in dihydrochloride form enhances aqueous solubility compared to pyridine-based analogs. Piperidine’s basicity (pKa ~11 for the free base) allows for strong salt formation, improving bioavailability .
- Pyridine Analogs : Pyridine-containing derivatives (e.g., and ) are aromatic and less basic, leading to lower solubility in polar solvents. Their pKa values (~0.48) reflect protonation at the pyridine nitrogen, contrasting with the target compound’s piperidine-dominated basicity .
Spectral and Physicochemical Properties
Key data from analogs:
*Inferred properties for the target compound based on structural analogs.
- Melting Points : Methoxy-substituted dihydrochlorides (e.g., 13c, 13g) exhibit melting points >180°C, suggesting that the target compound may similarly form stable crystals due to its dihydrochloride salt .
- Spectral Data: The target compound’s 1H-NMR would likely show piperidine proton signals (e.g., δ 1.5–2.0 ppm for axial/equatorial Hs) and cyclopenta[d]pyrimidine aromatic protons (δ 7.0–8.5 ppm), differing from methoxy-substituted analogs with benzyloxyimino groups .
Research Findings and Implications
- Synthetic Feasibility : The synthesis of piperidine dihydrochlorides () involves condensation and salt formation steps, which could be adapted for the target compound. Methyl substituents may simplify synthesis compared to methoxy groups, which require protection/deprotection .
- Bioactivity Clues : Chloro- and methoxy-substituted analogs are often explored as kinase inhibitors or antimicrobial agents. The target’s methyl group may optimize interactions with hydrophobic enzyme pockets, while the piperidine salt enhances pharmacokinetics .
Biological Activity
The compound 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopenta[d]pyrimidine moiety linked to a piperidine ring. Its molecular formula is , with a molecular weight of approximately 265.24 g/mol. The compound is typically available in a dihydrochloride salt form, enhancing its solubility in aqueous solutions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antiviral Activity
Recent studies have highlighted the potential antiviral properties of piperidine derivatives, including this specific compound. A study evaluating various piperidine derivatives for their activity against HIV-1 showed promising results, with compounds exhibiting IC₅₀ values in the low nanomolar range, suggesting effective inhibition of viral replication .
2. Anticancer Properties
The compound's structural analogs have been investigated for their anticancer effects. In silico studies and preliminary biological evaluations indicate that these derivatives may interact with multiple cancer-related targets, including enzymes and receptors involved in tumor growth and metastasis. The potential for these compounds to serve as effective anticancer agents is supported by their ability to induce apoptosis in cancer cell lines .
3. Central Nervous System Effects
Piperidine derivatives are known for their neuroactive properties. Research indicates that modifications to the piperidine structure can lead to compounds with significant activity against neurological disorders. This specific compound may exhibit such properties, although detailed pharmacological evaluations are still needed to confirm its efficacy in treating conditions like depression or anxiety .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Antiviral Screening : A study involving a series of piperidine derivatives demonstrated that modifications to the cyclopenta[d]pyrimidine structure could enhance antiviral potency against HIV-1. Compounds were tested in vitro, showing IC₅₀ values comparable to established antiviral drugs .
- Cancer Cell Line Testing : In vitro assays on breast cancer cell lines revealed that certain piperidine derivatives could inhibit cell proliferation significantly. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
- Neuropharmacological Assessment : A recent study utilized computer-aided drug design to predict the interaction of piperidine derivatives with central nervous system targets. Results indicated potential anxiolytic effects based on binding affinity predictions .
Data Table: Biological Activity Profiles
Q & A
Basic Research Questions
Q. What are the key structural features of 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride, and how do they influence its reactivity?
- Methodological Answer : The compound comprises a piperidine ring fused to a methyl-substituted cyclopenta[d]pyrimidine core, with dihydrochloride salt formation enhancing solubility. Structural confirmation requires NMR (¹H/¹³C) for proton/carbon assignments and X-ray crystallography to resolve stereochemistry . Computational tools (e.g., Gaussian) can model steric/electronic effects of the methyl group on cyclopenta[d]pyrimidine ring planarity and piperidine nitrogen basicity .
Q. What synthetic routes are reported for analogous cyclopenta[d]pyrimidine-piperidine derivatives?
- Methodological Answer : Multi-step synthesis typically involves:
- Pyrimidine core formation : Cyclocondensation of aldehydes with amidines/thioureas under acidic conditions (e.g., p-toluenesulfonic acid) .
- Piperidine coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach the piperidine moiety .
- Salt formation : Treatment with HCl gas in ethanol to yield dihydrochloride .
Q. How can researchers validate the purity and identity of this compound?
- Methodological Answer :
- HPLC/LC-MS with C18 columns and UV detection (λ = 254 nm) to assess purity (>95%) .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (expected [M+H]⁺ ~313.15 g/mol) .
- Elemental analysis for chloride content verification (theoretical Cl⁻: ~22.6%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in this chemical class?
- Methodological Answer :
- Systematic substitution : Introduce halogens (Cl/F) at the pyrimidine 4-position or modify piperidine substituents (e.g., methyl vs. ethyl) to probe steric/electronic effects .
- In silico docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs) and guide synthetic priorities .
- Biological assays : Pair synthesized analogs with functional assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .
Q. How might contradictory bioactivity data arise for this compound, and how should they be resolved?
- Methodological Answer : Contradictions may stem from:
- Dose-dependent effects : Perform full dose-response curves (e.g., IC₅₀ values) to identify biphasic responses .
- Off-target interactions : Use radioligand binding assays (e.g., [³H]-ligand displacement) to assess selectivity across receptor subtypes .
- Experimental variability : Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, serum content) .
Q. What strategies improve the stability of this compound in aqueous buffers for in vitro studies?
- Methodological Answer :
- pH optimization : Maintain buffers at pH 4–5 to minimize hydrolysis of the dihydrochloride salt .
- Lyophilization : Store aliquots at -80°C and reconstitute in degassed solvents to prevent oxidative degradation .
- Stability-indicating assays : Monitor degradation via LC-MS/MS over 24–72 hours under physiological conditions .
Q. How can synthetic yields be optimized for scaled-up production of derivatives?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for C-N coupling efficiency .
- Flow chemistry : Use microreactors to enhance heat/mass transfer during exothermic cyclocondensation steps .
- Byproduct analysis : Employ GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
Q. What in vitro/in vivo models are suitable for assessing neuropharmacological potential?
- Methodological Answer :
- In vitro : Primary neuronal cultures for evaluating neurotransmitter reuptake inhibition (e.g., serotonin, dopamine) using radiolabeled tracers (³H-5-HT/³H-DA) .
- In vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma/brain concentration ratios) .
Methodological Considerations Table
| Aspect | Techniques | Key References |
|---|---|---|
| Structural Analysis | X-ray crystallography, 2D NMR (COSY, HSQC), DFT calculations | |
| Synthesis Optimization | Flow reactors, catalyst screening, GC-MS for byproduct analysis | |
| Bioactivity Profiling | Radioligand binding, dose-response assays, neurotransmitter reuptake assays | |
| Stability Assessment | Accelerated stability testing (40°C/75% RH), LC-MS/MS degradation tracking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
